molecular formula C15H21NO5 B558123 Boc-Ser(Bzl)-OH CAS No. 23680-31-1

Boc-Ser(Bzl)-OH

Cat. No. B558123
CAS RN: 23680-31-1
M. Wt: 295.33 g/mol
InChI Key: DMBKPDOAQVGTST-LBPRGKRZSA-N
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Description

Boc-Ser(Bzl)-OH, also known as N-(tert-Butoxycarbonyl)-O-benzyl-L-serine, is a protected form of L-serine . It is used in both solid phase peptide synthesis and solution phase peptide synthesis . The CAS Number is 23680-31-1 and its molecular weight is 295.33 g/mol .


Synthesis Analysis

In solid phase synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser(Bzl) residues . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis .


Molecular Structure Analysis

The linear formula of Boc-Ser(Bzl)-OH is C6H5CH2OCH2CH(COOH)NHCOOC(CH3)3 . The SMILES string is CC©©OC(=O)NC@@HC(O)=O .


Chemical Reactions Analysis

Boc-Ser(Bzl)-OH is suitable for Boc solid-phase peptide synthesis . The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor, thus serine residues may play an important role in peptide binding to receptors .


Physical And Chemical Properties Analysis

Boc-Ser(Bzl)-OH is a solid with an optical activity of [α]20/D +20±1°, c = 2% in ethanol: water (4:1) . It has a melting point of 58-60 °C . It is white to slight yellow to beige in appearance and is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

  • Synthesis Methodology : Boc-Ser(Bzl)-OH is used as an intermediate in the synthesis of other chemical compounds. For instance, it was involved in the synthesis of benzyl O-benzyl-L-serinate hydrochloride, demonstrating its utility in producing complex molecules (Yang Da-cheng, 2003).

  • Peptide Synthesis : This compound plays a crucial role in the synthesis of casein-related peptides and phosphopeptides. Its selective use in Boc mode of peptide synthesis has been crucial for preparing protected peptides containing specific serine residues (J. Perich & R. Johns, 1991).

  • HIV Research : Boc-Ser(Bzl)-OH has been used in the synthesis of analogs of an HIV proteinase substrate. This illustrates its importance in researching treatments and understanding the mechanisms of HIV (I Bláha, J Nemec, J Tözsér, S Oroszlan, 1991).

  • Conformational Studies : Studies have been conducted on peptide fragments of human hemoglobin, where Boc-Ser(Bzl)-OH was used. These studies provide insights into the relationship between peptide conformation and solubility, contributing to our understanding of protein structure and function (M. Narita, M. Doi, T. Nakai, 1987).

  • Solid-Phase Peptide Synthesis (SPPS) : It is also involved in SPPS, particularly in Boc/Bzl chemistry. This method is critical for producing peptides for pharmaceutical and research purposes (Markus Muttenthaler, F. Albericio, P. Dawson, 2015).

  • Peptide Synthesis Catalysts : Boc-Ser(Bzl)-OH has been used in synthesizing linear, cyclic, and polypeptides, which act as catalysts in hydrolytic reactions. This application demonstrates its role in creating biochemically active compounds (N. Nishi, B. Nakajima, 1982).

Safety And Hazards

Boc-Ser(Bzl)-OH is classified as a combustible solid . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves . A safety data sheet (SDS) is available for more detailed safety information .

Future Directions

Boc-Ser(Bzl)-OH continues to be a valuable reagent in peptide synthesis. Its use in both solid phase and solution phase synthesis allows for a wide range of applications. The ability of the serine side chain to act as both a hydrogen bond donor and acceptor may have implications for the development of new peptides and their interactions with receptors .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBKPDOAQVGTST-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885240
Record name L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ser(Bzl)-OH

CAS RN

23680-31-1
Record name N-tert-Butoxycarbonyl-O-benzylserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23680-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-t-Butoxycarbonyl-O-benzyl-L-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023680311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.640
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
JW Perich, RB Johns - Australian Journal of Chemistry, 1991 - CSIRO Publishing
The synthesis of the two Ser/Ser(P)-containing peptides H-Ser-Ser(P)-Ser(P)-NHMe.CF3CO2H and H-Ser(P)-Ser-Ser(P)-NHMe.CF3CO2H is described. The selective use of Boc-Ser(…
Number of citations: 13 www.publish.csiro.au
J Wang, Y Okada, W Li, T Yokoi, J Zhu - Journal of the Chemical …, 1997 - pubs.rsc.org
2,2-Difluoro-1,3,2-oxazaborolidin-5-ones 1, which are synthesized from BF3 and salts of amino acids, are highly effective, convenient and, moreover, inexpensive intermediates for the …
Number of citations: 17 pubs.rsc.org
Y Nishiyama, S Shikama, K Morita… - Journal of the Chemical …, 2000 - pubs.rsc.org
A new hydroxy-protecting group for Ser and Thr, cyclohexyl (Chx), has been developed, and its application to peptide synthesis is described. The Chx group is introduced to the hydroxy …
Number of citations: 8 pubs.rsc.org
N TENO, S TSUBOI, T SHIMAMURA… - Chemical and …, 1987 - jstage.jst.go.jp
Three S-peptide analogues of bovine pancreatic ribonuclease A (RNase A),[Nle1][Lys7] S-peptide(I),[Lys1][Nle7] S-peptide(II) and [Nle1][Nle7] S-peptide(III), were synthesized by the …
Number of citations: 7 www.jstage.jst.go.jp
Y Fukushima - Bulletin of the Chemical Society of Japan, 1996 - academic.oup.com
The alternating amphiphilic copolypeptide poly(Asp–Leu–His–Leu–Ser–Leu) was prepared by the synthesis and polymerization of the respective hexapeptide in order to obtain a stable …
Number of citations: 8 academic.oup.com
TA Gudasheva, AV Tarasyuk, SV Pomogaibo… - Russian Journal of …, 2012 - Springer
Low-molecular-weight mimetics of loops 1 and 4 of the brain-derived neurotrophic factor (BDNF) have been designed and synthesized. The compounds represent monomeric and …
Number of citations: 63 link.springer.com
B Kundu, S Shukla - Collection of Czechoslovak chemical …, 1994 - cccc.uochb.cas.cz
A Convenient Differential Protection Strategy for Functional Groups of Serine. Application to Boc-Ser(Bzl)-OH Synthesis Page 1 A CONVENIENT DIFFERENTIAL PROTECTION …
Number of citations: 3 cccc.uochb.cas.cz
T Mega, N Nakamura, T Ikenaka - The Journal of Biochemistry, 1990 - jstage.jst.go.jp
MATERIALS AND METHODS Materials-The phosphopeptides Z-Gly-Ser (PO4) and Z-Gly-Thr (PO4), and their pyridylaminoethylamides (AEAP)[Z-Gly-Ser (PO4)-AEAP and Z-Gly-Thr (…
Number of citations: 31 www.jstage.jst.go.jp
SS Wang - The Journal of Organic Chemistry, 1975 - ACS Publications
DCC, dicyclohíxylcarbodiimide; HOBT, IV-hydroxybezotriazole; EEDQ, JV-ethoxycarbonyl-2-ethoxy-1, 2-dihydroquinoline; TPP, triphenylphosphine; DPDS, 2, 2'-dipyridyl disulfide. 6 …
Number of citations: 145 pubs.acs.org
H Li, X Jiang, YH Ye, CX Fan, M Goodman - Peptide Science—Present …, 2002 - Springer
Racemization during peptide syntheses has been a major concern for all peptide chemists [1]. Much research has been carried out to develop new coupling reagents which allow rapid …
Number of citations: 2 link.springer.com

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